REACTION_CXSMILES
|
[NH2:1][C:2]([N:4]([CH2:13][C:14]1[CH:19]=[CH:18][C:17]([CH3:20])=[CH:16][CH:15]=1)[NH:5]C(OC(C)(C)C)=O)=[O:3].ClCCl.[CH3:24][S:25]([OH:28])(=[O:27])=[O:26].II>CCCCCCC.C(OCC)(=O)C.O>[CH3:24][S:25]([OH:28])(=[O:27])=[O:26].[CH3:20][C:17]1[CH:18]=[CH:19][C:14]([CH2:13][N:4]([C:2]([NH2:1])=[O:3])[NH2:5])=[CH:15][CH:16]=1 |f:7.8|
|
Name
|
2-(Aminocarbonyl)-2-(4-methylphenylmethyl)-hydrazine carboxylic acid, 1,1-dimethylethyl ester
|
Quantity
|
1100 g
|
Type
|
reactant
|
Smiles
|
NC(=O)N(NC(=O)OC(C)(C)C)CC1=CC=C(C=C1)C
|
Name
|
|
Quantity
|
12 L
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
398 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
4000 mL
|
Type
|
solvent
|
Smiles
|
CCCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
32.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
stirring apparatus
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 22-L 4-neck flask was equipped with an overhead
|
Type
|
TEMPERATURE
|
Details
|
warming/cooling bath
|
Type
|
ADDITION
|
Details
|
thermometer probe, condenser, and 500-mL addition funnel
|
Type
|
DISSOLUTION
|
Details
|
to completely dissolve all solids
|
Type
|
TEMPERATURE
|
Details
|
cooled to 25-30° C.
|
Type
|
TEMPERATURE
|
Details
|
the reaction solution was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 12-20 hours
|
Duration
|
16 (± 4) h
|
Type
|
TEMPERATURE
|
Details
|
cooled to 10-20° C.
|
Type
|
STIRRING
|
Details
|
stirred for 30 min
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Type
|
WASH
|
Details
|
the cake was washed with heptane (2×1000 mL)
|
Type
|
CUSTOM
|
Details
|
dried in vacuo at 35-45° C.
|
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)O.CC1=CC=C(C=C1)CN(N)C(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1070 g | |
YIELD: PERCENTYIELD | 98.6% | |
YIELD: CALCULATEDPERCENTYIELD | 98.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |